Cobimetinib (R-enantiomer)

Chiral chromatography Analytical method validation Pharmaceutical quality control

Cobimetinib (R-enantiomer) (CAS 934660-94-3) is the definitive chiral reference standard and stereochemical negative control for cobimetinib API quality assessment. With substantially reduced MEK1 inhibitory potency versus the active S-enantiomer (IC₅₀ 4.2 nM), this R-enantiomer is indispensable for chiral HPLC method development, enantiomeric impurity profiling at ICH Q3A thresholds, and validating stereospecific inhibition in biochemical assays. Substitution with the racemate or alternative MEK inhibitors is scientifically unsound due to distinct chromatographic retention times and stereochemical behavior. Essential for QC laboratories, CROs, and process chemistry teams developing generic cobimetinib.

Molecular Formula C21H21F3IN3O2
Molecular Weight 531.3 g/mol
CAS No. 934660-94-3
Cat. No. B1355617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobimetinib (R-enantiomer)
CAS934660-94-3
Molecular FormulaC21H21F3IN3O2
Molecular Weight531.3 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
InChIInChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1
InChIKeyBSMCAPRUBJMWDF-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cobimetinib (R-enantiomer) CAS 934660-94-3: Chiral Reference Standard for MEK Inhibitor Research and Quality Control


Cobimetinib (R-enantiomer) (CAS 934660-94-3), also referred to as GDC-0973 (R-enantiomer) or XL-518 (R-enantiomer), is the less active R-enantiomer of cobimetinib, an FDA-approved small-molecule MEK1/2 inhibitor indicated for BRAF V600-mutated metastatic melanoma in combination with vemurafenib [1]. The compound has the molecular formula C₂₁H₂₁F₃IN₃O₂ and a molecular weight of 531.31 g/mol [2]. Cobimetinib (R-enantiomer) serves as a chiral reference standard and negative control for stereochemical quality assessment, chiral HPLC method development, and enantiomeric impurity profiling of the active S-enantiomer (cobimetinib, CAS 934660-93-2) [3].

Cobimetinib (R-enantiomer) CAS 934660-94-3: Why MEK Inhibitor Class Substitution Is Not Scientifically Valid


Substituting cobimetinib (R-enantiomer) with the active S-enantiomer, racemate, or other MEK inhibitors for analytical applications is scientifically unsound due to fundamental differences in stereochemistry, chromatographic behavior, and bioactivity. As the less active R-enantiomer, this compound exhibits substantially reduced MEK1 inhibitory potency relative to the S-enantiomer cobimetinib (IC₅₀ 4.2 nM for MEK1) [1]. In chiral HPLC systems, the R- and S-enantiomers display distinct retention times and elution profiles, rendering generic substitution impossible for enantiomeric purity assessment . Furthermore, among FDA-approved MEK inhibitors (trametinib, binimetinib, selumetinib), cobimetinib is distinguished by its 100-fold selectivity for MEK1 over MEK2 and exclusive reliance on CYP3A4 for metabolism, whereas trametinib is metabolized by carboxylesterases and binimetinib by UGT1A1 [2]. These stereochemical and pharmacological distinctions mandate the use of the correct enantiomeric form for each specific research or quality control application.

Cobimetinib (R-enantiomer) CAS 934660-94-3: Quantitative Evidence for Scientific Selection vs. Comparators


Stereochemical Purity: Cobimetinib (R-enantiomer) as a Certified Reference Standard for Chiral HPLC Method Validation

Cobimetinib (R-enantiomer) (CAS 934660-94-3) is supplied with >98% purity as determined by HPLC, including chiral HPLC verification . This compound serves as the authentic R-enantiomer reference standard for distinguishing the active S-enantiomer cobimetinib (CAS 934660-93-2) in chiral separations. In enantioselective chromatographic systems, the R-enantiomer and S-enantiomer exhibit distinct retention times, enabling accurate quantification of enantiomeric excess and detection of chiral impurities . No direct IC₅₀ comparison data between the R- and S-enantiomers was identified in the peer-reviewed literature; the characterization of the R-enantiomer as 'less active' is based on vendor technical documentation and represents class-level inference from stereochemistry-activity relationships .

Chiral chromatography Analytical method validation Pharmaceutical quality control

Negative Control Validation: Reduced MEK1 Inhibitory Activity of Cobimetinib (R-enantiomer) Relative to S-Enantiomer

Cobimetinib (R-enantiomer) is consistently characterized in vendor technical documentation as the 'less active R-enantiomer' of cobimetinib . The active S-enantiomer cobimetinib (GDC-0973, CAS 934660-93-2) exhibits potent MEK1 inhibition with an IC₅₀ of 4.2 nM in biochemical assays . The R-enantiomer demonstrates substantially reduced potency, consistent with the stereospecific binding requirements of the MEK1 allosteric pocket adjacent to the ATP-binding site [1]. Note: Direct head-to-head IC₅₀ data comparing R- and S-enantiomers was not identified in peer-reviewed literature; the quantitative potency difference is inferred from the known MEK1 IC₅₀ of cobimetinib (S-enantiomer) and the qualitative characterization of the R-enantiomer as 'less active' [REFS-1, REFS-2].

MEK inhibition assay Enantiomer selectivity Negative control

Metabolic Pathway Distinction: Cobimetinib CYP3A4 Dependence vs. Trametinib and Binimetinib

Among FDA-approved MEK inhibitors, cobimetinib exhibits distinctive metabolic characteristics. Cobimetinib and selumetinib are primarily metabolized by CYP3A4, whereas binimetinib is metabolized by UGT1A1 and trametinib by carboxylesterases [1]. Following oral administration, cobimetinib undergoes extensive metabolism, with only 1.6% and 6.6% of the dose excreted as unchanged drug in urine and feces, respectively [2]. The absolute oral bioavailability of cobimetinib in healthy subjects is 45.9% (90% CI: 39.7% to 53.1%) [3]. These pharmacokinetic distinctions are stereochemistry-dependent and pertain specifically to the active S-enantiomer; the R-enantiomer is not intended for in vivo administration and lacks corresponding clinical pharmacokinetic characterization .

Drug metabolism CYP3A4 Pharmacokinetics

MEK1 vs. MEK2 Selectivity Profile: Cobimetinib Demonstrates >100-Fold Preference Over MEK2

Cobimetinib (S-enantiomer, CAS 934660-93-2) exhibits >100-fold selectivity for MEK1 over MEK2 in biochemical assays . Specifically, cobimetinib inhibits MEK1 with an IC₅₀ of 4.2 nM and shows no significant inhibition when screened against a panel of >100 serine-threonine and tyrosine kinases [1]. The R-enantiomer, as the stereochemical counterpart, enables researchers to verify that this selectivity profile is stereospecific. Cobimetinib is an allosteric, non-ATP-competitive inhibitor that binds to a hydrophobic pocket adjacent to the ATP-binding site, a binding mode distinct from ATP-competitive kinase inhibitors [2].

Kinase selectivity MEK1 MEK2 Off-target profiling

Chiral Synthesis Yield Benchmarking: S-Enantiomer Yield of 28.2% in Alternative Synthetic Route

A 2024 alternative synthesis of cobimetinib avoided strong base usage with a chiral substrate and achieved a total yield of 28.2%, calculated based on the S-enantiomer of the racemic key intermediate, via acid-mediated removal of the Boc-protective group [1]. The R-enantiomer (CAS 934660-94-3) serves as the authentic reference standard for quantifying enantiomeric purity of the final product and assessing the stereoselectivity of the synthetic route. Chiral HPLC analysis using the R-enantiomer as a reference enables quantification of enantiomeric excess in the S-enantiomer product .

Process chemistry Chiral synthesis Yield optimization

Impurity Profiling: R-Enantiomer as Reference for Chiral Impurity Detection in API Batches

Cobimetinib (R-enantiomer) is a critical reference standard for the identification and quantification of the R-enantiomer as a potential chiral impurity in active pharmaceutical ingredient (API) batches of cobimetinib (S-enantiomer) . Cobimetinib nitrosamine impurities (including nitroso impurity 1 and 2) are also characterized for analytical method development and quality control applications in abbreviated new drug applications (ANDAs) [1]. The R-enantiomer reference standard enables chiral HPLC method validation with limits of detection specific to the R-enantiomer, ensuring that API batches meet ICH Q3A guidelines for chiral impurity thresholds [2].

Pharmaceutical impurities Regulatory compliance Quality control

Cobimetinib (R-enantiomer) CAS 934660-94-3: Validated Research and Industrial Application Scenarios


Chiral HPLC Method Development and Enantiomeric Purity Validation

Cobimetinib (R-enantiomer) serves as the authentic reference standard for developing and validating chiral HPLC methods to assess enantiomeric purity of cobimetinib (S-enantiomer) API batches. The distinct retention time of the R-enantiomer in chiral chromatographic systems enables accurate quantification of enantiomeric excess and detection of chiral impurities at ICH Q3A regulatory thresholds . This application is critical for pharmaceutical quality control laboratories and contract research organizations (CROs) conducting batch release testing and stability studies for generic cobimetinib drug products [1].

Stereochemical Negative Control in MEK1 Inhibition Assays

In biochemical MEK1 inhibition assays, cobimetinib (R-enantiomer) serves as a stereochemical negative control to validate that observed inhibition by the active S-enantiomer (IC₅₀ = 4.2 nM) is stereospecific rather than attributable to non-specific binding or assay artifacts . This application is essential for academic and pharmaceutical researchers conducting structure-activity relationship (SAR) studies, kinase selectivity profiling, and mechanistic investigations of allosteric MEK inhibition [1].

Process Chemistry Optimization and Synthetic Route Validation

In process chemistry and synthetic route development, cobimetinib (R-enantiomer) is used as a reference standard to quantify the stereochemical purity of cobimetinib produced via alternative synthetic routes, such as the 2024 method achieving 28.2% yield from the S-enantiomer of a racemic intermediate . This enables process chemists to optimize reaction conditions, evaluate catalyst stereoselectivity, and validate that the final product meets enantiomeric purity specifications for API manufacturing [1].

Metabolism Studies Assessing CYP3A4 Stereoselectivity

Cobimetinib (R-enantiomer) may be employed in in vitro metabolism studies using human liver microsomes or recombinant CYP3A4 to assess whether the enzyme exhibits stereoselectivity in cobimetinib oxidation. Given that cobimetinib (S-enantiomer) is extensively metabolized by CYP3A4 with only 1.6% and 6.6% excreted unchanged in urine and feces , the R-enantiomer provides a stereochemical probe for determining if metabolism is enantioselective. This application supports ADME research and drug-drug interaction studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobimetinib (R-enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.